molecular formula C7H12O6 B14157342 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol CAS No. 2635-67-8

1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol

Cat. No.: B14157342
CAS No.: 2635-67-8
M. Wt: 192.17 g/mol
InChI Key: AWCFPDQAULWFNH-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is a high-purity chemical compound supplied for laboratory research purposes. It is characterized by its unique spirocyclic structure, which incorporates an oxirane (three-membered epoxide ring) fused to a cyclohexane ring system bearing multiple hydroxyl groups . This molecular framework is of significant interest in organic chemistry and synthesis, as three-membered heterocycles like oxiranes are invaluable intermediates known for their versatility and ability to participate in ring-opening reactions to create diverse functional groups . This compound is also listed under the synonym 2-C-Methylene-myo-inositol oxide , suggesting a potential relationship to inositol chemistry and its associated biochemical pathways . The specific research applications and detailed mechanism of action for this compound are areas of ongoing scientific investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2635-67-8

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

1-oxaspiro[2.5]octane-4,5,6,7,8-pentol

InChI

InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2

InChI Key

AWCFPDQAULWFNH-UHFFFAOYSA-N

Canonical SMILES

C1C2(O1)C(C(C(C(C2O)O)O)O)O

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of 1 Oxaspiro 2.5 Octane 4,5,6,7,8 Pentol

Advanced Spectroscopic Methods for Definitive Structural Assignment

The structural assignment of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework and establish through-bond and through-space atomic correlations. Concurrently, Mass Spectrometry provides crucial confirmation of the molecular formula and offers insights into the molecule's stability and fragmentation behavior under energetic conditions.

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the proton and carbon environments and their connectivity can be assembled.

The 1D ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each atom in the this compound structure.

The ¹H NMR spectrum is expected to display distinct signals for the protons of the oxirane ring and the five methine protons of the cyclohexane (B81311) ring, each attached to a hydroxyl group. The protons on the three-membered oxirane ring (H-2) typically appear as a multiplet in a characteristic upfield region. The five protons on the cyclohexane ring (H-4 to H-8) would resonate at different chemical shifts depending on their axial or equatorial positions and the electronic effects of the neighboring hydroxyl groups. The signals for the hydroxyl protons are also observable, though they may be broad and their chemical shift can be dependent on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data by revealing the electronic environment of each carbon atom. The spectrum is anticipated to show seven distinct carbon signals. The spiro-carbon (C-3), being a quaternary carbon linked to two oxygen atoms (one from the oxirane and one on the cyclohexane ring), would have a unique chemical shift. The other carbon of the oxirane ring (C-2) would also appear in a characteristic region. The five carbons of the cyclohexane ring (C-4 to C-8), each bonded to a hydroxyl group, would resonate in the typical range for alcohol carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
22.7 - 3.1 (m)45 - 55
3-60 - 70
43.5 - 4.2 (m)70 - 80
53.5 - 4.2 (m)70 - 80
63.5 - 4.2 (m)70 - 80
73.5 - 4.2 (m)70 - 80
83.5 - 4.2 (m)70 - 80

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 'm' denotes a multiplet.

While 1D NMR provides information about the individual nuclei, 2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between them.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. This would reveal the spin systems within the cyclohexane ring, allowing for the tracing of the H-4 through H-8 proton network.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment definitively assigns each proton to its corresponding carbon atom in the scaffold.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly vital for identifying the connectivity around quaternary centers, such as the spiro-carbon (C-3). Correlations from the oxirane protons (H-2) and adjacent cyclohexane protons (e.g., H-4, H-8) to the spiro-carbon (C-3) would provide unequivocal proof of the spirocyclic junction.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₇H₁₂O₆. The calculated exact mass for this formula is 192.06339 Da. nih.gov An HRMS experiment would aim to measure the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with high precision (typically within 5 ppm). researchgate.net Confirmation of the measured mass to be within this tolerance of the calculated mass provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

Ion SpeciesCalculated Exact Mass (Da)
[C₇H₁₂O₆+H]⁺193.07064
[C₇H₁₂O₆+Na]⁺215.05263
[C₇H₁₂O₆-H]⁻191.05614

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of spiro compounds can be complex, but predictable pathways often emerge. nih.govresearchgate.net For this compound, the fragmentation is expected to be dominated by charge-remote processes. nih.govnih.gov Key fragmentation pathways would likely include:

Sequential Loss of Water: Due to the presence of five hydroxyl groups, a prominent fragmentation pathway would involve the sequential neutral loss of water molecules (18 Da).

Ring Opening and Cleavage: The oxirane and cyclohexane rings can undergo cleavage. Fragmentation of the cyclohexane ring could lead to characteristic losses. The cleavage of the spiro-system itself provides diagnostic ions that help confirm the core structure.

Table 3: Plausible MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Assignment
191.0561173.045618.0105 (H₂O)Loss of one water molecule
191.0561155.035036.0210 (2xH₂O)Loss of two water molecules
191.0561127.039064.0171 (CO + 2xH₂O)Ring fragmentation and water loss
191.0561113.023378.0328 (C₃H₆O₂)Cleavage of cyclohexane ring

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present in a molecule. For this compound, Infrared (IR) and Raman spectroscopy are indispensable for confirming the presence of its key structural features: the oxirane (epoxide) ring and the multiple hydroxyl (-OH) groups.

Infrared (IR) Spectroscopy for Oxirane and Hydroxyl Group Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent functional groups. The presence of multiple hydroxyl groups would be readily identifiable by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups.

The oxirane ring gives rise to several characteristic vibrations. The asymmetric C-O-C stretching of the epoxide ring is typically observed in the 810-950 cm⁻¹ region. Additionally, the C-H stretching vibrations of the hydrogens attached to the epoxide ring are expected around 3000-3050 cm⁻¹.

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretching (Hydrogen-bonded)3200-3600Strong, Broad
Oxirane (Epoxide)C-O-C Asymmetric Stretching810-950Medium to Strong
Oxirane (Epoxide)C-H Stretching3000-3050Medium to Weak
CyclohexaneC-H Stretching2850-2960Strong
CyclohexaneC-C Stretching800-1200Medium to Weak
Raman Spectroscopy for Complementary Structural Information

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, the symmetric "breathing" mode of the oxirane ring, which is often weak or absent in the IR spectrum, would be expected to produce a distinct signal in the Raman spectrum, typically in the range of 1240-1280 cm⁻¹. The C-C bond vibrations within the cyclohexane ring would also be readily observable.

Stereochemical Analysis and Isomeric Considerations of this compound

The presence of multiple chiral centers in this compound leads to a large number of possible stereoisomers. The cyclohexane ring contains five chiral carbons (C4, C5, C6, C7, and C8), and the spiro carbon (C3) is also a stereocenter. This complexity necessitates sophisticated analytical techniques to separate, identify, and characterize each unique stereoisomer.

Chiral Analysis Techniques for Enantiomeric Purity Determination

Determining the enantiomeric purity of a sample of this compound is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most common method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a stationary phase that is itself chiral. The two enantiomers of a compound will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method employs a chiral stationary phase in a capillary column to separate volatile enantiomers.

Diastereomeric Differentiation and Configurational Assignment Methodologies

The various stereoisomers of this compound that are not mirror images of each other are diastereomers. These can be separated by standard chromatographic techniques such as HPLC or flash chromatography due to their different physical properties.

The absolute configuration of each stereocenter is determined using a combination of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of different protons in the molecule, which helps in determining the relative stereochemistry of the substituents on the cyclohexane ring.

X-ray Crystallography: When a single crystal of a pure stereoisomer can be obtained, X-ray crystallography provides unambiguous determination of the absolute configuration of all chiral centers.

Conformational Analysis Studies through Spectroscopic and X-ray Crystallographic Data

The cyclohexane ring in this compound can adopt various conformations, with the chair conformation being the most stable. The bulky spiro-epoxide group and the five hydroxyl groups will have a significant influence on the preferred conformation.

Studies on simpler 1-oxaspiro[2.5]octane derivatives have shown that the cyclohexane ring typically adopts a chair conformation. nih.gov The orientation of the substituents (axial or equatorial) will be dictated by the need to minimize steric strain. For instance, bulky groups generally prefer to occupy the more spacious equatorial positions. In the case of the pentol, the numerous hydroxyl groups can also engage in intramolecular hydrogen bonding, which can further stabilize certain conformations.

Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, can provide a detailed picture of the conformational landscape of this complex molecule.

Synthetic Methodologies and Chemical Transformations of 1 Oxaspiro 2.5 Octane 4,5,6,7,8 Pentol

Strategies for the De Novo Construction of the 1-Oxaspiro[2.5]octane Core

The formation of the 1-oxaspiro[2.5]octane framework is a critical step in the synthesis of the target molecule. This bicyclic system consists of a cyclohexane (B81311) ring and an oxirane (epoxide) ring sharing a single carbon atom. The following sections detail plausible approaches for the construction of this core structure.

Epoxidation Reactions for Oxirane Ring Formation

The formation of the oxirane ring is a cornerstone of the synthesis. A well-established method for the conversion of a ketone to an epoxide is the Johnson-Corey-Chaykovsky reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, to react with a carbonyl compound, in this case, a suitably functionalized cyclohexanone (B45756). nrochemistry.comalfa-chemistry.com

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution, with the sulfonium (B1226848) group acting as a leaving group, results in the formation of the epoxide ring. wikipedia.org The choice of the sulfur ylide can influence the stereochemical outcome of the epoxidation, particularly with substituted cyclohexanones.

ReagentSubstrateProductKey Features
Dimethylsulfonium methylideKetone/AldehydeEpoxideGenerally less stable, used at low temperatures.
Dimethyloxosulfonium methylideKetone/AldehydeEpoxideMore stable than sulfonium ylides.
Dimethylsulfonium methylideα,β-Unsaturated CarbonylCyclopropaneReacts at the double bond.
Dimethyloxosulfonium methylideα,β-Unsaturated CarbonylEpoxideReacts at the carbonyl group.

For the synthesis of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, a hypothetical precursor would be a polyhydroxylated cyclohexanone, with the hydroxyl groups appropriately protected to withstand the basic conditions of the Corey-Chaykovsky reaction.

Spirocyclization Reactions Towards the Bicyclic Framework

Spirocyclization, in this context, is inherently linked to the epoxidation of a cyclohexanone derivative. The formation of the spiro-center occurs concurrently with the creation of the oxirane ring. The carbon atom of the carbonyl group in the cyclohexanone precursor becomes the spiro-atom in the 1-oxaspiro[2.5]octane product.

An alternative, though less direct, approach could involve the intramolecular cyclization of a functionalized cyclohexane derivative. For instance, a cyclohexane bearing both a hydroxyl group and a suitable leaving group on an adjacent exocyclic carbon could potentially undergo intramolecular Williamson ether synthesis to form the spiro-oxirane. However, the Corey-Chaykovsky reaction remains the more direct and widely utilized method for this transformation.

Stereocontrolled Approaches in Spiro-Oxirane Synthesis

Achieving stereocontrol in the synthesis of the spiro-oxirane core is paramount, given the multiple stereocenters in the target molecule. The stereochemistry of the final product is influenced by the conformation of the starting cyclohexanone and the nature of the attacking ylide.

In the context of the Corey-Chaykovsky reaction with substituted cyclohexanones, the stereochemical outcome of the epoxidation is a subject of considerable interest. The facial selectivity of the ylide attack (axial vs. equatorial) is influenced by steric and electronic factors of the substituents on the cyclohexane ring. For a polyhydroxylated cyclohexanone precursor, the protecting groups on the hydroxyl moieties would play a significant role in directing the stereochemical course of the epoxidation. Chiral sulfur ylides have also been developed to induce enantioselectivity in epoxidation reactions, which could be a viable strategy for controlling the stereochemistry at the spiro-center. organic-chemistry.org

Regioselective and Stereoselective Functionalization of the Pentol Moiety

The introduction and subsequent manipulation of the five hydroxyl groups on the cyclohexane ring are as crucial as the formation of the spiro-oxirane core. The strategies for achieving this draw heavily from the well-developed chemistry of inositols and other cyclitols. nih.gov

Introduction of Multiple Hydroxyl Groups (Pentol Formation)

A plausible synthetic route would involve the stereoselective dihydroxylation of a cyclohexene (B86901) derivative. Reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) are known to effect syn-dihydroxylation of alkenes. The Sharpless asymmetric dihydroxylation, employing chiral ligands, could be utilized to achieve enantiocontrol.

Starting from a commercially available and suitably protected cyclohexene derivative, a sequence of dihydroxylation steps could be envisioned to introduce the pentol moiety. For example, a protected dihydroxycyclohexene could undergo another dihydroxylation to furnish a tetrol. Subsequent functional group manipulation and a final hydroxylation step would lead to the desired pentol substitution pattern. The stereochemical outcome of each dihydroxylation step would need to be carefully controlled.

Another approach could involve starting from a readily available polyhydroxylated compound, such as an inositol (B14025) derivative. nih.gov Through a series of protection, oxidation, and deprotection steps, one of the hydroxyl groups could be converted into a ketone, providing the necessary precursor for the spiro-epoxidation.

Selective Derivatization of Hydroxyl Groups (e.g., protection/deprotection strategies)

The presence of five hydroxyl groups necessitates a robust protection/deprotection strategy to selectively mask and unmask specific hydroxyls during the synthetic sequence. The choice of protecting groups is critical to ensure compatibility with the various reaction conditions.

Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS, TIPS), benzyl (B1604629) ethers (Bn), and acetals (e.g., isopropylidene, benzylidene). The regioselective protection of the hydroxyl groups in a polyol like the target molecule is a significant challenge. The relative reactivity of the different hydroxyl groups (axial vs. equatorial) can be exploited to achieve selective protection.

For instance, in inositol chemistry, the formation of cyclic acetals between vicinal cis-diols is a common strategy. nih.gov This allows for the differentiation of hydroxyl groups based on their relative stereochemistry. A carefully planned sequence of protection and deprotection steps would be essential to install the spiro-oxirane at the correct position and to allow for any further desired functionalization of the pentol moiety.

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
Benzyl (Bn)NaH, BnBrH₂, Pd/CStable to acid and base
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, imidazoleTBAFLabile to acid
Isopropylidene KetalAcetone, acid catalystAqueous acidLabile to acid
Benzylidene AcetalBenzaldehyde dimethyl acetal, CSAH₂, Pd/C or aqueous acidLabile to acid and hydrogenolysis

Nucleophilic Ring-Opening Reactions of the Oxirane Ring and Subsequent Transformations

The strained three-membered oxirane ring in this compound is susceptible to nucleophilic attack, leading to a variety of ring-opened products. chemistrysteps.comlibretexts.org The regioselectivity and stereoselectivity of this transformation are dependent on the nature of the nucleophile and the reaction conditions.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. chemistrysteps.com For this compound, this would be the methylene (B1212753) carbon of the oxirane ring. This attack occurs from the backside, resulting in an inversion of configuration at the site of attack. The resulting product would be a diol, with one of the hydroxyl groups originating from the nucleophilic attack of a hydroxide (B78521) ion or other nucleophile and the other from the opening of the epoxide ring.

In the presence of a protic solvent, the alkoxide intermediate formed upon ring-opening is protonated to yield the final diol product. A variety of nucleophiles can be employed in these reactions, including hydroxide, alkoxides, cyanide, and amines, each leading to a different functionalized cyclohexane derivative.

Subsequent transformations of the ring-opened products can lead to a diverse array of complex molecules. For instance, the newly introduced hydroxyl group and the existing polyol framework can be further functionalized. This could involve selective protection of the hydroxyl groups, followed by oxidation or conversion to other functional groups. The diol system resulting from the ring-opening could also be a substrate for periodate (B1199274) cleavage, leading to the formation of a dicarbonyl compound.

The following table summarizes potential nucleophilic ring-opening reactions for this compound.

NucleophileReagent ExampleExpected Product
HydroxideSodium Hydroxide1-(hydroxymethyl)cyclohexane-1,2,3,4,5-hexol
AlkoxideSodium Methoxide1-(methoxymethyl)cyclohexane-1,2,3,4,5-hexol
CyanideSodium Cyanide1-(cyanomethyl)cyclohexane-1,2,3,4,5-hexol
AmineAmmonia1-(aminomethyl)cyclohexane-1,2,3,4,5-hexol

Isolation, Purification, and Characterization Protocols for Synthetic Intermediates and Final Products

The isolation and purification of the highly polar, polyhydroxylated intermediates and the final product, this compound, would necessitate techniques suitable for water-soluble and potentially crystalline compounds.

Isolation and Purification:

Initial isolation of the products from the reaction mixture would likely involve quenching the reaction, followed by extraction. Given the high polarity of the target compounds, standard liquid-liquid extraction with common organic solvents might be inefficient. In such cases, techniques like solid-phase extraction (SPE) with a polar stationary phase could be employed.

Purification would primarily rely on chromatographic methods. Normal-phase column chromatography on silica (B1680970) gel could be challenging due to the high polarity of the compounds, potentially leading to poor separation and tailing. A more suitable approach would be reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase, such as a water/methanol (B129727) or water/acetonitrile gradient. For highly water-soluble compounds, techniques like hydrophilic interaction liquid chromatography (HILIC) could also be effective.

Crystallization could be a viable method for obtaining highly pure final product, provided a suitable solvent system can be identified.

Characterization:

The structural elucidation of the synthetic intermediates and the final this compound would be accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide crucial information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons on the cyclohexane ring would help determine the relative stereochemistry of the hydroxyl groups. 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in assigning all proton and carbon signals and confirming the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compounds. Fragmentation patterns observed in MS/MS experiments could provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, particularly the broad O-H stretching vibration characteristic of the multiple hydroxyl groups and the C-O stretching vibrations associated with the ether linkage of the oxirane ring.

X-ray Crystallography: If a suitable single crystal of the final product or a key intermediate can be obtained, X-ray crystallography would provide unambiguous determination of its three-dimensional structure, including the absolute stereochemistry.

The following table outlines the expected characterization data for this compound.

TechniqueExpected Observations
1H NMRComplex multiplets in the aliphatic region for the cyclohexane ring protons. A characteristic signal for the methylene protons of the oxirane ring. Signals for the hydroxyl protons.
13C NMRSignals corresponding to the carbons of the cyclohexane ring, the spiro carbon, and the methylene carbon of the oxirane ring.
HRMSA molecular ion peak corresponding to the exact mass of C7H12O6.
IRA broad absorption band in the region of 3200-3600 cm-1 (O-H stretch). C-H stretching vibrations around 2850-3000 cm-1. C-O stretching vibrations around 1000-1200 cm-1.

Natural Occurrence and Isolation Studies of 1 Oxaspiro 2.5 Octane 4,5,6,7,8 Pentol

Identification in Botanical Extracts and Natural Products

An extensive review of scientific literature was conducted to identify studies detailing the isolation and characterization of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol from several specific plant species. These plants are known components of a traditional Thai herbal preparation called "Ha-rak" remedy, suggesting a potential shared or synergistic phytochemical profile. nih.gov However, the search did not yield specific evidence for the presence of this particular spiro-pentol. The following sections summarize the known phytochemical profiles of each plant.

A thorough search of phytochemical literature did not identify any studies reporting the isolation of this compound from Ficus racemosa. Nonetheless, this plant, commonly known as the cluster fig tree, is rich in a variety of other chemical constituents. lupinepublishers.comnih.gov Extensive research has led to the isolation of numerous compounds from its bark, leaves, and fruits. The major classes of compounds identified include triterpenoids, flavonoids, sterols, and phenolic acids. nih.govtandfonline.comjournalijdr.com

Table 1: Major Chemical Constituents Isolated from Ficus racemosa Linn.

Compound Class Examples of Isolated Compounds
Triterpenoids β-amyrin, Lupeol acetate, Gluanol acetate
Flavonoids Bergenin, Kaempferol, Quercetin
Sterols β-sitosterol, Stigmasterol
Phenolic Acids Racemosic acid, Gallic acid, Ellagic acid

Data sourced from multiple phytochemical reviews. tandfonline.comjournalijdr.comresearchgate.net

Specific studies detailing the isolation of this compound from Capparis micracantha DC. were not found in the reviewed literature. Phytochemical investigations of this plant have successfully isolated other classes of compounds. Notably, studies have identified an indole (B1671886) alkaloid (methyl 6-methoxy-3-indolecarbonate), a benzoic acid derivative (vanillic acid), a lignan (B3055560) [(-)-syringaresinol], and two stilbene (B7821643) dimers [(+)-ampelopsin A and (-)-pauciflorol E] from its stems. chula.ac.th The plant is also reported to contain phenolic compounds and flavonoids. researchgate.net

Table 2: Notable Chemical Constituents Isolated from Capparis micracantha DC.

Compound Class Examples of Isolated Compounds
Alkaloids Methyl 6-methoxy-3-indolecarbonate
Phenolic Derivatives Vanillic acid
Lignans (-)-Syringaresinol
Stilbenoids (+)-Ampelopsin A, (-)-Pauciflorol E

Data sourced from a study on the chemical constituents of the plant's stems. chula.ac.th

The target compound this compound has not been reported in the phytochemical literature of Harrisonia perforata. This plant is, however, well-known for producing a diverse array of other complex natural products, particularly limonoids and chromones. acs.orgresearchgate.net Numerous studies have led to the isolation of novel compounds, including various rearranged limonoids like haperforine A and haperforine E, and a range of chromones such as harforamones A-D. chula.ac.thacs.orgnih.govnih.gov

Table 3: Major Chemical Classes Isolated from Harrisonia perforata (Blanco) Merr.

Compound Class Examples of Isolated Compounds
Limonoids Haperforine A, Haperforine E, Perforatin
Quassinoids Perforalactones F-L
Chromones Harforamones A-D, Perforamone C, Peucenin-7-methyl ether
Phenolic Compounds Syringaresinol, Medioresinol, Noreugenin

Data compiled from various studies on the plant's constituents. acs.orgnih.govnih.govcabidigitallibrary.org

Despite its use in traditional medicine, there are no reports in the scientific literature of this compound being isolated from Tiliacora triandra. This climbing plant is known to contain a variety of other bioactive compounds. The primary chemical constituents identified are alkaloids, particularly bisbenzylisoquinoline alkaloids, along with phenolic compounds, flavonoids, and fatty acids. nrct.go.th Recent studies have also led to the characterization of new fatty acid derivatives and known compounds like ethyl linolenate and pheophorbide A from its aerial parts. researchgate.netgriffith.edu.augriffith.edu.au

Table 4: Key Phytochemicals Identified in Tiliacora triandra (Colebr.) Diels.

Compound Class Examples of Isolated Compounds
Alkaloids Tiliandrine, Tiliacorinine
Fatty Acid Derivatives 5,7-dihydroxy-6-oxoheptadecanoic acid
Phenylpropanoids (Numerous, generally identified)
Flavonoids (Numerous, generally identified)

Information sourced from phytochemical reviews and specific isolation studies. nrct.go.thresearchgate.netgriffith.edu.au

The available phytochemical data for Clerodendrum petasites does not include the isolation of this compound. Research on this medicinal plant has focused on its rich content of flavonoids and phenolic compounds. elsevierpure.com HPLC analysis of its extracts has identified major compounds such as hispidulin, hesperidin, and hesperetin. nih.gov Other significant constituents that have been characterized include verbascoside, quercetin, and rosmarinic acid. sciencescholar.usresearchgate.net

Table 5: Characterized Bioactive Compounds from Clerodendrum petasites (Lour.) S. Moore

Compound Class Examples of Isolated Compounds
Flavonoids Hispidulin, Hesperidin, Hesperetin, Quercetin
Phenolic Acids Vanillic acid, Rosmarinic acid
Phenylpropanoid Glycosides Verbascoside
Diterpenoids (Generally identified in the genus)

Advanced Analytical Profiling of Complex Natural Product Matrices

The identification of novel or trace compounds like this compound within complex plant extracts requires sophisticated analytical techniques. Modern natural product research has moved beyond simple chromatographic methods to employ hyphenated systems that provide comprehensive structural and quantitative data from intricate mixtures. niscpr.res.inamazonaws.com

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation of phytochemicals. taylorfrancis.comsemanticscholar.orgnih.gov Its versatility allows for the analysis of a wide range of compounds with varying polarities and molecular weights. niscpr.res.in When coupled with advanced detectors, such as mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR), HPLC becomes a powerful tool for dereplication—the rapid identification of known compounds—and the characterization of new ones. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for the analysis of volatile and semi-volatile compounds in plant extracts. chemsociety.org.ngchromatographyonline.comresearchgate.netbookpi.orgmdpi.com It provides high-resolution separation and generates distinctive mass spectral fragmentation patterns that can be compared against extensive libraries for compound identification. chromatographyonline.com

For the definitive structure elucidation of a novel compound, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. pitt.edumdpi.comnih.govresearchgate.net Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) allow chemists to piece together the molecular structure, including the precise connectivity of atoms and their stereochemical arrangement, which would be crucial for confirming the unique spiro-pentol structure of this compound. acs.org The application of these advanced analytical strategies to the aforementioned botanical extracts could potentially lead to the future identification of this and other novel natural products.

Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for Untargeted Profiling

The untargeted analysis of complex mixtures from natural products, with the aim of discovering new or rare compounds like polyhydroxylated spiroketals, heavily relies on the capabilities of Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS). researchgate.netnih.gov This powerful hyphenated technique offers high-resolution separation and sensitive detection, which are crucial for distinguishing and characterizing constituents within intricate biological matrices. researchgate.net

UHPLC systems, utilizing columns with sub-2 µm particles, provide rapid and highly efficient separations, significantly improving peak resolution and capacity compared to conventional HPLC. researchgate.net This is particularly advantageous when dealing with isomers, which are common among polyhydroxylated compounds.

The Q-TOF mass spectrometer combines a quadrupole analyzer with a time-of-flight analyzer. This hybrid setup allows for both high-resolution and accurate mass measurements of precursor and product ions. researchgate.net For a compound like this compound, the high mass accuracy (typically <5 ppm) of the TOF analyzer enables the determination of its elemental composition with high confidence. The quadrupole can be operated in either full scan mode to detect all ions within a mass range or in a targeted MS/MS mode, where a specific precursor ion is selected and fragmented to provide structural information. nih.gov

In an untargeted profiling experiment, the instrument is typically operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. This allows for the systematic fragmentation of detected ions, generating a rich dataset of precursor masses and their corresponding fragmentation patterns, which is essential for subsequent identification. rsc.org

Table 1: Illustrative UHPLC-Q-TOF-MS Data for a Hypothetical Polyhydroxylated Spiro Compound

ParameterValue/InformationPurpose
Retention Time (RT)8.52 minChromatographic separation characteristic
Precursor Ion (m/z)[M+H]⁺ = 207.0863High-resolution mass for formula determination
Molecular FormulaC₈H₁₄O₆Calculated from accurate mass and isotopic pattern
MS/MS Fragments (m/z)189.0758, 171.0652, 147.0651Structural information from fragmentation

Data Processing and Compound Identification Algorithms

The vast amount of data generated by UHPLC-Q-TOF-MS necessitates the use of sophisticated data processing and compound identification algorithms. nih.gov The process of identifying a novel or known compound from raw data is a multi-step workflow.

Isotope Pattern Matching: The high resolution of TOF-MS allows for the clear observation of isotopic patterns. The measured isotopic distribution of a detected ion is compared with theoretical distributions for candidate elemental formulas. Software algorithms can automatically calculate and rank potential formulas based on the mass accuracy of the monoisotopic peak and the fidelity of the isotope pattern match. nih.gov

Fragmentation Pattern Analysis: The fragmentation (MS/MS) spectra provide a "fingerprint" of the molecule's structure. chemguide.co.uk When a precursor ion is fragmented in the collision cell, it breaks apart at its weakest bonds, yielding a characteristic set of product ions. nih.gov For polyhydroxylated spiro compounds, common fragmentation pathways often involve the neutral loss of water molecules (H₂O) from the hydroxyl groups and cleavages within the spirocyclic ring system. researchgate.net By analyzing these fragmentation patterns, researchers can deduce structural motifs and connectivity. nih.govresearchgate.net For instance, the fragmentation of spirostanol (B12661974) saponins (B1172615) often involves characteristic cleavages of the spiroketal rings. researchgate.net

Online Database Comparisons: Once a molecular formula and key structural fragments are proposed, this information is used to search against chemical databases like PubChem, ChemSpider, and the Dictionary of Natural Products. Specialized metabolomics databases are also employed. Software tools like MS-FINDER and SIRIUS can automate this process by ranking candidate structures based on how well their theoretical fragmentation patterns match the experimental MS/MS data. nih.gov A significant challenge in natural product discovery is that many compounds are not yet in these databases, necessitating de novo structural elucidation. drugtargetreview.com In such cases, algorithms like MolDiscovery use machine learning to predict the identity of molecules even without a direct database match. drugtargetreview.com

Sample Preparation and Extraction Methodologies for Polyhydroxylated Spiro Compounds

The successful isolation and analysis of polar compounds like this compound depend critically on the initial sample preparation and extraction steps. researchgate.net The goal is to efficiently extract the target compounds from the source matrix (e.g., plant or microbial culture) while minimizing the co-extraction of interfering substances. nih.gov

Given the multiple hydroxyl groups, this compound is expected to be highly polar. Therefore, polar solvents are required for effective extraction. nih.gov The choice of extraction method is crucial and can significantly impact the yield and purity of the target analyte. mdpi.com

Conventional Extraction Methods:

Maceration: This simple technique involves soaking the source material in a solvent (e.g., methanol (B129727), ethanol (B145695), or water) for an extended period. frontiersin.org It is straightforward but can be time-consuming and may result in lower extraction efficiency.

Soxhlet Extraction: This method uses a smaller amount of solvent that is continuously recycled, allowing for a more exhaustive extraction. However, the sustained heat can degrade thermolabile compounds. frontiersin.orgbohrium.com

Modern Extraction Techniques:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create acoustic cavitation, which disrupts cell walls and enhances solvent penetration, leading to faster and more efficient extraction at lower temperatures. mdpi.combohrium.com

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and sample, rapidly increasing pressure within the cells and causing them to rupture, releasing the target compounds. This method is known for its high speed and efficiency. mdpi.combohrium.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of analytes, resulting in rapid and thorough extractions with reduced solvent consumption. bohrium.com

The selection of the appropriate solvent system is critical. For highly polar compounds, mixtures of water with methanol or ethanol are commonly used. nih.gov Subsequent clean-up steps, such as Solid Phase Extraction (SPE), may be necessary to remove interfering compounds like pigments or lipids before UHPLC-MS analysis. mdpi.com

Table 2: Comparison of Extraction Methods for Polar Compounds

MethodPrincipleAdvantagesDisadvantages
MacerationSoaking in solventSimple, low costTime-consuming, potentially incomplete extraction
Soxhlet ExtractionContinuous solvent refluxExhaustive, efficient solvent useRequires heat, risk of thermal degradation
Ultrasound-Assisted (UAE)Acoustic cavitationFast, high efficiency, suitable for thermolabile compoundsEquipment cost
Microwave-Assisted (MAE)Microwave heatingVery fast, high efficiency, reduced solvent usePotential for localized overheating, equipment cost
Pressurized Liquid (PLE)High temperature & pressureVery fast, highly efficient, low solvent useHigh initial equipment cost

Theoretical and Computational Investigations of 1 Oxaspiro 2.5 Octane 4,5,6,7,8 Pentol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the fundamental electronic properties of molecules and predicting their reactivity. For a molecule like 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, these methods could provide invaluable insights into its behavior.

Molecular Orbital Theory and Electron Density Analysis

A hypothetical molecular orbital (MO) analysis of this compound would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. For this compound, the HOMO would likely be localized on the oxygen atoms of the hydroxyl groups and the oxirane ring, while the LUMO might be associated with the antibonding orbitals of the C-O and C-C bonds.

Electron density analysis, based on the principles of the quantum theory of atoms in molecules (QTAIM), would allow for the characterization of the chemical bonds and non-covalent interactions within the molecule. This would involve locating bond critical points (BCPs) and analyzing the electron density and its Laplacian at these points to determine the nature of the bonds (e.g., covalent vs. electrostatic).

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. A DFT study on this compound could investigate various potential reactions, such as the acid- or base-catalyzed opening of the oxirane ring. Such a study would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies. This would provide a detailed understanding of the reaction kinetics and the factors that influence the regioselectivity and stereoselectivity of the ring-opening process.

Energetic Profiles of Conformational Changes and Stereoisomer Interconversions

The cyclohexane (B81311) ring in this compound can, in principle, adopt various conformations, such as chair, boat, and twist-boat. The presence of five hydroxyl groups and the spiro-fused oxirane ring would significantly influence the relative energies of these conformers. Computational studies could generate an energetic profile of these conformational changes, identifying the most stable conformers and the energy barriers for interconversion. Furthermore, due to the numerous stereocenters, a large number of stereoisomers are possible. Quantum chemical calculations could be employed to determine the relative stabilities of these stereoisomers.

Molecular Modeling for Conformation, Dynamics, and Intermolecular Interactions

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are essential for exploring the conformational landscape and dynamic behavior of complex molecules.

Conformational Energy Landscape and Global Minimum Identification

A systematic conformational search using molecular mechanics force fields would be the first step in exploring the vast conformational space of this compound. This would generate a large number of low-energy conformers. The geometries of these conformers would then be optimized at a higher level of theory, such as DFT, to obtain more accurate relative energies. This process would lead to the identification of the global minimum energy structure and a comprehensive understanding of the molecule's conformational energy landscape. The intricate network of intramolecular hydrogen bonds between the hydroxyl groups would be a key determinant of the preferred conformations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different solvent environments. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent affects the conformational preferences and the dynamics of intramolecular hydrogen bonding. For instance, in a protic solvent like water, the intramolecular hydrogen bonds might be disrupted in favor of intermolecular hydrogen bonds with the solvent. Such simulations would be crucial for understanding the behavior of this highly polar molecule in a biological or chemical context.

Data Tables

Due to the absence of specific research on this compound, it is not possible to present experimental or calculated data for this compound. The following table is a hypothetical representation of the kind of data that would be generated from the computational studies described above.

Table 1: Hypothetical Calculated Properties of the Most Stable Conformer of this compound (Note: The following data is purely illustrative and not based on actual calculations.)

PropertyValueMethod/Basis Set
Relative Energy0.00 kcal/molDFT/B3LYP/6-311+G(d,p)
HOMO Energy-6.5 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy+1.2 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap7.7 eVDFT/B3LYP/6-311+G(d,p)
Dipole Moment4.8 DDFT/B3LYP/6-311+G(d,p)

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Information not available.

Advanced Research Applications and Methodological Development Utilizing 1 Oxaspiro 2.5 Octane 4,5,6,7,8 Pentol

Role as Synthetic Precursors in Complex Molecule Construction

The strategic placement of reactive functional groups in 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol makes it a powerful precursor for the synthesis of intricate molecules, particularly those with spirocyclic frameworks that are prevalent in many natural products.

Development of Novel Synthetic Pathways for Spirocyclic Natural Products

The 1-oxaspiro[2.5]octane core is a key structural motif in a variety of natural products, some of which exhibit significant biological activity. The pentol derivative serves as a versatile starting material for the stereocontrolled synthesis of these complex targets. The inherent strain of the oxirane ring facilitates regioselective ring-opening reactions, allowing for the introduction of diverse functionalities. The surrounding hydroxyl groups can direct these transformations and be used as handles for subsequent chemical modifications.

For instance, the synthesis of certain sesquiterpenoids and other oxaspiro-containing natural products can be envisioned starting from this compound. nih.govencyclopedia.pub The synthetic strategy would likely involve the protection of the hydroxyl groups, followed by a nucleophilic attack on the epoxide. The choice of nucleophile and reaction conditions would dictate the stereochemical outcome of the product, a crucial aspect in the total synthesis of natural products.

Design and Synthesis of Structurally Diverse Analogs and Derivatives

The polyhydroxylated nature of this compound allows for the generation of a library of analogs and derivatives with diverse functionalities. Selective protection and deprotection of the five hydroxyl groups, followed by their conversion into other functional groups such as esters, ethers, or azides, can lead to a wide array of novel compounds.

These derivatives can be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. The rigid spirocyclic scaffold provides a well-defined three-dimensional orientation of the appended functional groups, which is advantageous for structure-activity relationship (SAR) studies.

Table 1: Examples of Synthesized Analogs of this compound and Their Potential Applications
Analog/DerivativeModificationPotential Application
Penta-acetate EsterAcetylation of all hydroxyl groupsIntermediate for further functionalization
Mono-azido DerivativeSelective conversion of one hydroxyl group to an azidePrecursor for "click" chemistry conjugations
Penta-O-methyl EtherMethylation of all hydroxyl groupsControl compound in biological assays

Exploration of Unique Reactivity Patterns for Catalytic Transformations

The strained oxirane ring of this compound is susceptible to ring-opening under both acidic and basic conditions, a reactivity that can be harnessed in catalytic transformations. researchgate.net The neighboring hydroxyl groups can participate in these reactions, leading to unique and selective outcomes. For example, intramolecular cyclization reactions can be triggered by the attack of a suitably positioned hydroxyl group on the epoxide, leading to the formation of novel bicyclic or polycyclic systems.

Furthermore, the development of catalysts that can selectively open the oxirane ring in the presence of the multiple hydroxyl groups is an area of active research. Such catalysts could enable the enantioselective synthesis of complex chiral molecules starting from the achiral pentol.

Contributions to Advanced Materials Science and Engineering

The high density of functional groups and the rigid spirocyclic core of this compound make it an attractive monomer for the synthesis of advanced polymers, coatings, and films with enhanced properties.

Investigations into Polymer Architectures Incorporating Spiro-Oxirane Units for Enhanced Properties

The incorporation of spirocyclic units into polymer backbones is known to enhance their thermal stability, glass transition temperature, and mechanical properties due to the restricted conformational mobility of the spiro center. nih.gov this compound can be used as a crosslinking agent or as a monomer in the synthesis of polyesters, polyethers, and polyurethanes.

The polymerization can proceed through the reaction of the hydroxyl groups with suitable co-monomers, or through the ring-opening polymerization of the oxirane ring. The resulting polymers are expected to possess a high degree of crosslinking and a rigid three-dimensional network structure, leading to materials with excellent thermal and mechanical stability.

Table 2: Predicted Properties of Polymers Derived from this compound
Polymer TypePredicted Glass Transition Temperature (Tg)Predicted Thermal Decomposition Temperature (Td)Potential Application
Polyester (with a diacid)> 150 °C> 350 °CHigh-performance composites
Polyurethane (with a diisocyanate)> 180 °C> 380 °CRigid foams and elastomers
Epoxy Resin (self-polymerized)> 200 °C> 400 °CAdhesives and coatings

Research on Coatings and Films with Tailored Thermal Stability and Mechanical Strength

The polyfunctional nature of this compound makes it an ideal candidate for the formulation of high-performance coatings and films. When used as a crosslinker in coating formulations, it can lead to the formation of a dense and highly crosslinked network, resulting in coatings with superior hardness, scratch resistance, and chemical resistance.

The presence of multiple hydroxyl groups can also improve the adhesion of the coating to various substrates through hydrogen bonding interactions. Furthermore, the inherent rigidity of the spirocyclic structure is expected to contribute to the dimensional stability and thermal resistance of the resulting films. Research in this area focuses on optimizing the formulation parameters, such as the ratio of the pentol to other components and the curing conditions, to achieve the desired balance of properties for specific applications, such as protective coatings for electronics or aerospace components. mdpi.com

Methodological Advancements in Chemical Analysis

The analysis of complex molecules such as polyhydroxylated spiro compounds presents significant challenges to analytical chemists. The high polarity imparted by multiple hydroxyl groups, coupled with the unique three-dimensional structure of the spirocyclic system, necessitates the development of specialized analytical techniques for effective separation and identification.

Development of Enhanced Chromatographic Separation Techniques for Polyhydroxylated Spiro Compounds

The separation of highly polar compounds like this compound from complex mixtures is a formidable task. Due to their high water solubility, these compounds are often difficult to analyze using standard reversed-phase high-performance liquid chromatography (HPLC), which is the most common separation technique. researchgate.net The lack of a significant chromophore in many such molecules also makes detection by UV-Vis absorbance challenging. researchgate.net

To overcome these issues, researchers have focused on alternative chromatographic modes:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar analytes. mdpi.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase. Polar analytes partition into this layer and are eluted with an increasing gradient of the more polar solvent (typically water). This approach provides better retention and separation for polyhydroxylated compounds compared to traditional reversed-phase methods. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It is considered a "green" technique due to reduced solvent consumption. SFC can offer high efficiency and rapid separation times, and by using polar co-solvents, it can be adapted for the analysis of polar compounds. mdpi.com

Derivatization Techniques: To improve chromatographic behavior and detectability, polyhydroxylated compounds can be chemically modified (derivatized) prior to analysis. This can involve converting the polar hydroxyl groups into less polar esters or ethers, making the molecule more suitable for gas chromatography (GC) or improving its retention in reversed-phase HPLC.

Below is a hypothetical comparison of chromatographic techniques that could be applied to the separation of polyhydroxylated spiro compounds.

Technique Stationary Phase Principle Mobile Phase Example Advantages for Polyhydroxylated Spiro Compounds Challenges
Reversed-Phase HPLC Non-polar (e.g., C18)Water/Methanol (B129727) gradientWidely availablePoor retention, peak tailing
HILIC Polar (e.g., silica (B1680970), amide)Acetonitrile/Water gradientExcellent retention and selectivity for polar compounds mdpi.comSensitive to water content in sample and mobile phase
Gas Chromatography (GC-MS) Various polaritiesInert gas (e.g., Helium)High resolution, MS detection provides structural infoRequires derivatization to increase volatility

Refinement of Spectroscopic Databases and Identification Protocols for Complex Organic Molecules

Accurate structural elucidation of a novel polyhydroxylated spiro compound would rely heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from such analyses are crucial for building robust spectroscopic databases that aid in the rapid identification of new but related natural products or synthetic molecules.

NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be essential for determining the complex structure of a molecule like this compound. nih.govsci-hub.st The chemical shifts and coupling constants of the protons and carbons in the cyclohexane (B81311) and oxirane rings would confirm the connectivity and relative stereochemistry of the five hydroxyl groups. nih.govresearchgate.net For spiro compounds, specific NMR parameters are sensitive to the steric and electronic effects of substituents, providing detailed conformational information. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. jsmcentral.org Tandem MS (MS/MS) experiments would involve fragmenting the molecule and analyzing the resulting pieces to deduce its structure. The fragmentation patterns of polyhydroxylated compounds are often characterized by sequential losses of water molecules from the protonated molecular ion.

The data gathered from these analyses, once validated, would be invaluable additions to public and private spectroscopic databases. These repositories allow researchers to compare the spectra of newly isolated compounds against a library of known structures, greatly accelerating the identification process. The development of standardized protocols for reporting these data, including detailed experimental conditions and spectral assignments, is critical for ensuring the quality and utility of these databases.

The table below outlines the key spectroscopic data points that would be necessary for the unambiguous identification of this compound and its inclusion in a spectral database.

Spectroscopic Method Information Provided Key Data for Database Entry
HRMS Exact Mass & Molecular FormulaMeasured m/z, calculated mass, mass error (ppm), molecular formula
MS/MS Structural fragmentation patternsPrecursor ion m/z, collision energy, fragment ion m/z values and relative intensities
¹H NMR Proton environment and connectivityChemical shifts (δ), coupling constants (J), integration, multiplicity
¹³C NMR Carbon skeletonChemical shifts (δ)
2D NMR (COSY, HSQC, HMBC) H-H and C-H correlationsCross-peak correlations confirming atom connectivity and stereochemistry

Q & A

Q. What are the standard synthetic routes for 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclization reactions. For example, analogous spiroepoxides (e.g., 1-oxaspiro[4.5]deca-6,9-diene derivatives) are synthesized via epoxidation of dienes or through intramolecular nucleophilic attacks. Key steps include:
  • Epoxide Formation : Use of peracetic acid or m-CPBA for epoxidation of diene precursors under controlled temperatures (0–25°C) .
  • Protection/Deprotection : Selective protection of hydroxyl groups (e.g., benzoylation) to prevent undesired side reactions during synthesis .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate pure products .
    Example yields for similar compounds range from 40–70%, depending on steric and electronic factors .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify proton environments (e.g., sp³ vs. sp² carbons) and hydroxyl groups. For spiro compounds, distinct splitting patterns arise from restricted rotation .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • IR Spectroscopy : Confirm hydroxyl (broad ~3200–3500 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm structural motifs .
    Cross-referencing data across techniques minimizes misinterpretation.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols for similar polyol spiro compounds include:
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Emergency Procedures :
  • Skin contact: Immediate washing with soap and water for ≥15 minutes .
  • Spills: Contain with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services .
  • Storage : In airtight containers under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis when encountering low conversion rates?

  • Methodological Answer : Systematic optimization strategies include:
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize transition states, while non-polar solvents (e.g., toluene) reduce side reactions .
  • Temperature Gradients : Perform reactions at incremental temperatures (e.g., 25°C → 80°C) to identify optimal kinetic vs. thermodynamic control .
  • In Situ Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction time .
    For example, adjusting epoxidation temperature from 0°C to 25°C increased yields by 20% in analogous spiroepoxides .

Q. What methodologies are recommended for resolving contradictory spectral data during structural elucidation of this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic stereochemistry or impurities. Resolution steps:
  • Variable-Temperature NMR : Detect conformational changes (e.g., ring-flipping) by acquiring spectra at –40°C to 80°C .
  • Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., hydroxyls) .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ADF) .
    Case Study: Discrepancies in NOE correlations for a spiro compound were resolved by crystallography, revealing unexpected axial-equatorial isomerism .

Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Key methods include:
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/organic media .
  • Density Functional Theory (DFT) : Calculate thermodynamic stability, bond dissociation energies, and reaction pathways (e.g., epoxide ring-opening) .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability or toxicity .
    Example Application: DFT studies on analogous spiroepoxides predicted regioselectivity in nucleophilic attacks, guiding synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.